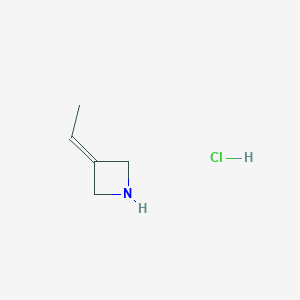

3-Ethylideneazetidine;hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, such as azetidines, are a significant class of compounds in contemporary chemical research. nih.gov Their importance stems from their utility as building blocks in the synthesis of more complex molecules and their presence in a variety of biologically active compounds. acs.orgnih.gov The inclusion of a nitrogen atom within a strained four-membered ring imparts unique electronic and steric properties that can be exploited in drug design to improve therapeutic efficacy, selectivity, and pharmacokinetic profiles. nih.goveurekaselect.com Despite the synthetic challenges associated with their strained nature, recent advancements have made these heterocycles more accessible for a range of therapeutic applications, including in oncology and for infectious diseases. nih.goveurekaselect.com The inherent ring strain also makes them valuable precursors in synthetic chemistry, readily undergoing ring-opening reactions to yield a diverse array of functionalized products. nih.gov

Overview of Azetidine (B1206935) Chemistry: Historical Perspectives and Modern Relevance

The chemistry of azetidines, a class of four-membered saturated nitrogen-containing heterocycles, has evolved significantly since their initial discovery. Historically, their synthesis was considered challenging, which limited their exploration. researchgate.net One of the more traditional and still utilized methods for synthesizing azetidines is the reduction of β-lactams (azetidin-2-ones). acs.org In recent years, a surge in the development of novel synthetic methodologies has brought azetidines to the forefront of organic chemistry. acs.orgrsc.org Modern synthetic strategies include intramolecular cyclizations, [2+2] photocycloadditions, and the functionalization of the azetidine ring itself. rsc.org The contemporary relevance of azetidines is underscored by their incorporation into a number of pharmaceuticals and their use as chiral templates and monomers in polymerization. rsc.orgrsc.org

Unique Attributes and Strain Energy of the Azetidine Ring System

The chemical behavior of azetidines is largely dictated by their considerable ring strain. rsc.orgrsc.org The estimated strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.org This balance of strain and stability allows for facile handling while also enabling unique reactivity that can be triggered under specific reaction conditions. rsc.org The strain imparts a degree of rigidity to the molecule, which can be advantageous in the design of compounds that require a specific three-dimensional conformation for biological activity. researchgate.net The presence of the nitrogen atom also introduces polarity and a site for hydrogen bonding, further influencing the molecule's properties.

| Ring System | Number of Atoms | Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine (B6355638) | 6 | ~0 |

Introduction to the Ethylidene Group and its Chemical Implications

The ethylidene group is a divalent functional group with the chemical structure CH3-CH=. quora.com It consists of a carbon atom double-bonded to another atom or group, and also bonded to a hydrogen and a methyl group. quora.com This is distinct from the more commonly known ethylene (B1197577) group (-CH2-CH2-) or the vinyl group (CH2=CH-). The ethylidene group is a substituent that can be incorporated into larger molecular scaffolds. quora.com For instance, 1,1-dichloroethane (B41102) is also known as ethylidene chloride. vaia.comvaia.com The presence of the double bond in the ethylidene group introduces a region of high electron density, making it susceptible to electrophilic attack and allowing for a variety of chemical transformations. wikipedia.org

Research Scope and Objectives Pertaining to 3-Ethylideneazetidine (B1369734);hydrochloride

The specific compound, 3-Ethylideneazetidine;hydrochloride, represents a convergence of the aforementioned structural motifs. The hydrochloride salt form suggests that the basic nitrogen of the azetidine ring is protonated, which would increase its water solubility. The research objectives for a compound like this compound would logically include:

Synthesis and Characterization: The primary objective would be to develop an efficient synthetic route to 3-Ethylideneazetidine and its hydrochloride salt. This would be followed by comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Exploration of Reactivity: A detailed investigation into the chemical reactivity of the ethylidene group and the strained azetidine ring would be crucial. This could involve studying its susceptibility to hydrogenation, oxidation, and other addition reactions at the double bond, as well as ring-opening reactions of the azetidine core.

Potential Applications: Based on the known biological activities of other substituted azetidines, a key objective would be to explore the potential of this compound as a scaffold in medicinal chemistry. Its rigid structure and the presence of a reactive handle (the ethylidene group) could make it a valuable intermediate for the synthesis of novel drug candidates.

Given the limited publicly available information specifically on this compound, these objectives represent a rational projection of the research that would be necessary to understand and exploit the chemical nature of this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylideneazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNSSGDQYILTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Ethylideneazetidine

Reactions of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is susceptible to reactions that relieve its inherent strain, primarily through ring-opening or ring-expansion pathways. rsc.orgrsc.org The nitrogen atom also provides a site for further functionalization.

The strain within the azetidine ring makes it susceptible to cleavage under both nucleophilic and electrophilic conditions. rsc.orgnih.gov Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn These reactions often require activation by a Lewis acid or conversion of the nitrogen to a quaternary ammonium (B1175870) salt to proceed efficiently. magtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the electronic effects of the substituents on the ring. magtech.com.cn For 3-Ethylideneazetidine (B1369734), nucleophilic attack could theoretically occur at either of the carbons adjacent to the nitrogen.

In intramolecular processes, the pendant amide groups on N-substituted azetidines have been shown to act as nucleophiles, leading to an acid-mediated ring-opening decomposition. nih.gov This proceeds via nucleophilic attack of the amide on the azetidine ring, a process influenced by the length of the chain connecting the two functional groups. nih.gov

Table 1: Potential Nucleophilic Ring-Opening Reactions

| Reaction Type | Reagent | Potential Product | Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O / H⁺ | 3-(1-aminoethyl)propan-1-ol | Aqueous acid |

| Reaction with Thiols | RSH | (3-(alkylthio)butyl)amine | Lewis acid catalysis |

| Reductive Cleavage | H₂ / Pd | Ethyl(propyl)amine | Catalytic hydrogenation |

Electrophilic activation of the ring, often by protonation of the nitrogen atom (as in the hydrochloride salt), enhances the ring's susceptibility to nucleophilic attack. This is a common strategy to facilitate the cleavage of the strained C-N bonds.

Azetidines can undergo ring-expansion reactions to form larger, more stable heterocyclic systems, such as five- to eight-membered N-heterocycles. elsevierpure.com These transformations often involve the reaction of the strained ring with various unsaturated compounds. elsevierpure.com Strategies for ring expansion can involve cycloadditions with π bonds or formal cross-dimerization with other strained rings, a process that can be mediated by synergistic bimetallic catalysis. nih.gov For 3-Ethylideneazetidine, the ethylidene group could potentially participate in these rearrangement processes, leading to a variety of substituted larger heterocycles.

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and is a key site for functionalization. It can be alkylated, acylated, or participate in other reactions characteristic of secondary amines. The presence of the nitrogen enables a range of synthetic modifications. nih.gov For instance, N-substituted azetidines are common in medicinal chemistry. nih.gov Functionalization can be achieved through reactions with alkyl halides, acyl chlorides, or other electrophilic reagents. The basicity of the nitrogen atom allows for the formation of the hydrochloride salt, which influences its solubility and reactivity.

Reactivity of the Ethylidene Moiety

The exocyclic double bond of the ethylidene group introduces alkene-like reactivity to the molecule, primarily involving addition reactions.

The carbon-carbon double bond in 3-Ethylideneazetidine is susceptible to attack by electrophiles. wikipedia.org In an electrophilic addition reaction, an electrophile attacks the electron-rich double bond, breaking the π bond and leading to the formation of two new σ bonds. wikipedia.orglibretexts.org The initial step involves the formation of a carbocation intermediate, with the positive charge being transferred to the carbon-carbon bond. wikipedia.org

Typical electrophilic additions to alkenes include reactions with hydrogen halides (hydrohalogenation), halogens, water (hydration), and oxidizing agents to form epoxides. wikipedia.org For the unsymmetrical double bond in 3-Ethylideneazetidine, the regioselectivity of additions like hydrohalogenation would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms. lumenlearning.com

However, research has shown that the reactivity of 3-ethylideneazetidines towards electrophilic additions can be complex. ugent.be For example, attempts to prepare halohydrins by treating a related 3-ethylideneazetidine with N-Bromosuccinimide (NBS) in aqueous THF were reported to be sluggish and resulted in mixtures of multiple products, indicating that the reaction outcome can be difficult to control. ugent.be

Table 2: Potential Electrophilic Addition Reactions

| Reaction Type | Reagent | Potential Product | Key Principle |

|---|---|---|---|

| Hydrohalogenation | HBr | 3-(1-bromoethyl)azetidine | Markovnikov's Rule lumenlearning.com |

| Halogenation | Br₂ | 3-(1,2-dibromoethyl)azetidine | Addition across the double bond |

| Epoxidation | m-CPBA | 3-(1,2-epoxyethyl)azetidine | Formation of an oxirane ring |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 1-(azetidin-3-yl)ethanol | Anti-Markovnikov addition |

Nucleophilic addition to a carbon-carbon double bond is generally not a favorable reaction unless the double bond is activated by strongly electron-withdrawing groups. libretexts.org In such cases, a nucleophile attacks the electrophilic carbon of the double bond. wikipedia.org The ethylidene group in 3-Ethylideneazetidine is not directly conjugated with a powerful electron-withdrawing substituent. Therefore, it is not expected to be highly reactive towards nucleophiles under standard conditions. For nucleophilic addition to occur, the double bond would need to be activated, or very strong nucleophiles would be required. libretexts.org

Olefin Metathesis and Cross-Coupling Reactions

A review of the scientific literature did not yield specific examples of olefin metathesis or cross-coupling reactions directly involving 3-ethylideneazetidine or its hydrochloride salt as a substrate. While olefin metathesis is a powerful tool for forming carbon-carbon double bonds, and cross-coupling reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, their application to 3-ethylideneazetidine has not been detailed in the available research. harvard.edunih.govwikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.comyoutube.comyoutube.com

Derivatization Strategies for Functional Group Elaboration

The unique structure of 3-ethylideneazetidine allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of substituted azetidines. These strategies primarily focus on reactions involving the exocyclic double bond and the azetidine ring itself. nih.govrsc.orgnih.gov

3-Ethylideneazetidines are valuable precursors for creating novel functionalized and spirocyclic azetidine building blocks. nih.govrsc.orgresearchgate.net One of the primary methods for synthesizing 3-ethylideneazetidines is through the dehydrobromination of the corresponding 3-bromo-3-ethylazetidines. nih.govrsc.org These resulting 3-ethylideneazetidines can then undergo further transformations.

A key derivatization is the synthesis of spirocyclic azetidines. nih.govrsc.orgresearchgate.net For instance, the reaction of 3-ethylideneazetidines with meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of spirocyclic epoxides, which are versatile intermediates for further functionalization. rsc.org

Table 1: Synthesis of N-Substituted 3-Ethylideneazetidines

| Starting Material | Product | Yield (%) |

| 3-bromo-3-ethyl-1-(4-methylbenzyl)azetidine | 3-Ethylidene-1-(4-methylbenzyl)azetidine | 94 |

| 1-benzyl-3-bromo-3-ethylazetidine | 1-Benzyl-3-ethylideneazetidine | 92 |

This table is generated based on data from the synthesis of 3-ethylideneazetidines, which are the precursors for the derivatization strategies discussed. Data sourced from De Kimpe, N. et al. rsc.org

The exocyclic double bond in 3-ethylideneazetidine is a prime site for selective functionalization. A notable reaction is the epoxidation of the double bond. rsc.org Treatment of N-substituted 3-ethylideneazetidines with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) results in the formation of spirocyclic 5-aza-1-oxaspiro[2.3]hexane derivatives. youtube.comyoutube.comyoutube.comyoutube.comrsc.orgorganic-chemistry.orgpearson.comucla.edumasterorganicchemistry.com

This epoxidation reaction is highly selective for the double bond, leaving the azetidine ring intact and demonstrating a key strategy for elaborating the 3-ethylideneazetidine core. rsc.org The resulting epoxides are valuable intermediates, as the strained oxirane ring can be opened by various nucleophiles to introduce a wide range of functional groups.

Table 2: Epoxidation of N-Substituted 3-Ethylideneazetidines

| Starting Material | Reagent | Product | Yield (%) |

| 1-Benzyl-3-ethylideneazetidine | m-CPBA | 5-Benzyl-2-methyl-5-aza-1-oxaspiro[2.3]hexane | 85 |

| 3-Ethylidene-1-(4-methylbenzyl)azetidine | m-CPBA | 2-Methyl-5-(4-methylbenzyl)-5-aza-1-oxaspiro[2.3]hexane | 83 |

This table is based on data from De Kimpe, N. et al. rsc.org

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies, including reaction pathway elucidation and transition state characterization, specifically for reactions involving 3-ethylideneazetidine, are not extensively covered in the reviewed scientific literature.

Similarly, the characterization of transition states for key reactions of 3-ethylideneazetidine is not found in the reviewed literature. Such studies, which often involve computational chemistry, are crucial for understanding the stereoselectivity and reactivity of these reactions but have not been specifically applied to this compound in the available research.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

2D NMR experiments furnish detailed information about the connectivity of atoms within a molecule, which is crucial for distinguishing between isomers and confirming the proposed structure of 3-Ethylideneazetidine (B1369734);hydrochloride. youtube.comharvard.eduprinceton.edu

Correlation SpectroscopY (COSY): This homonuclear experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For 3-Ethylideneazetidine;hydrochloride, a COSY spectrum would be expected to show correlations between the ethylidene methyl protons and the vinylic proton. Additionally, correlations would be observed between the protons on the azetidine (B1206935) ring, helping to establish their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the proton signal of the ethylidene CH group would show a cross-peak with the corresponding carbon signal, and similarly for the CH₃ group and the CH₂ groups of the azetidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations between the ethylidene protons and the carbons of the azetidine ring, and vice-versa, confirming the placement of the ethylidene group on the azetidine ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is instrumental in determining stereochemistry. For this compound, a NOESY experiment could potentially distinguish between the E and Z isomers of the ethylidene group by observing a spatial correlation between the vinylic proton and either the methyl protons or the azetidine ring protons.

Hypothetical 2D NMR Data for this compound:

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | - Correlation between ethylidene =CH and -CH₃ protons. - Correlations among azetidine ring protons. | - Confirms the presence of the ethylidene group. - Establishes proton connectivity within the azetidine ring. |

| HSQC | - Cross-peak between ethylidene =CH proton and its carbon. - Cross-peak between ethylidene -CH₃ protons and its carbon. - Cross-peaks for each azetidine ring CH₂ group. | - Unambiguous assignment of ¹³C signals for all protonated carbons. |

| HMBC | - Correlation from ethylidene -CH₃ protons to the C=C double bond carbons. - Correlation from azetidine ring protons to the ethylidene carbons. | - Confirms the connectivity between the ethylidene group and the azetidine ring. |

| NOESY | - Potential correlation between the ethylidene =CH proton and a specific set of azetidine ring protons. | - Provides evidence for the stereochemistry (E/Z configuration) of the double bond. |

While solution-state NMR provides information about the average conformation of a molecule in a specific solvent, solid-state NMR (ssNMR) can offer unique insights into the molecular conformation and packing in the crystalline state. nih.govethz.ch For a hydrochloride salt like this compound, ssNMR is particularly useful for studying the effects of crystal packing and hydrogen bonding on the molecular structure. rsc.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed information about the local environment of each atom in the solid state. nih.gov Furthermore, advanced ssNMR experiments can probe intermolecular interactions, such as the hydrogen bonding between the chloride ion and the protonated azetidine nitrogen. nih.govfsu.edu This can be crucial for understanding the stability and physical properties of the crystalline form.

Potential Solid-State NMR Applications for this compound:

| ssNMR Technique | Potential Information Yielded |

| ¹³C CP-MAS | - Reveals the number of crystallographically inequivalent molecules in the unit cell. - Provides information on the conformation of the azetidine ring and the ethylidene side chain in the solid state. |

| ¹⁵N CP-MAS | - Directly probes the chemical environment of the nitrogen atom, including the effects of protonation and hydrogen bonding. |

| ¹H-¹³C HETCOR | - Establishes proton-carbon connectivities in the solid state, confirming the molecular structure. |

| ¹H-¹⁵N HETCOR | - Can provide direct evidence of the N-H bond and its proximity to the chloride counter-ion. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₆H₁₀N]⁺. The experimentally determined exact mass would be compared to the theoretical exact mass, with a very small mass error providing strong evidence for the proposed elemental composition.

Hypothetical HRMS Data for this compound:

| Ion | Theoretical Exact Mass | Observed Exact Mass (Hypothetical) | Mass Error (ppm) | Elemental Composition |

| [C₆H₁₀N]⁺ | 96.0813 | 96.0811 | -2.1 | C₆H₁₀N |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule of interest and analyze the resulting fragments. The fragmentation pattern is often unique to a particular molecular structure and can serve as a "fingerprint" for identification. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms in the parent molecule. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules from the protonated parent ion, such as the loss of ethylene (B1197577) from the azetidine ring or cleavage of the ethylidene group.

Hypothetical Fragmentation Data for [C₆H₁₀N]⁺:

| Fragment m/z (Hypothetical) | Proposed Fragment Structure/Loss | Structural Implication |

| 68.0656 | [C₄H₆N]⁺ (Loss of C₂H₄) | Suggests a retro-cycloaddition reaction of the azetidine ring. |

| 54.0499 | [C₄H₆]⁺ (Loss of CH₃CN) | Indicates a more complex rearrangement and fragmentation pathway. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are highly sensitive to the types of chemical bonds and functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, key IR absorption bands would be expected for the N-H stretch of the protonated amine, the C=C stretch of the ethylidene group, and various C-H and C-N stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3200-3400 (broad) | Weak | Protonated Azetidine |

| C-H Stretch (sp²) | 3010-3095 | 3010-3095 | Ethylidene Group |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Ethylidene & Azetidine |

| C=C Stretch | ~1650 | Strong, ~1650 | Ethylidene Group |

| C-N Stretch | 1020-1250 | 1020-1250 | Azetidine Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular connectivity, conformation, and, for chiral molecules, the absolute stereochemistry. For this compound, crystallographic analysis would reveal the exact geometry of the four-membered azetidine ring, the configuration of the ethylidene double bond (E/Z isomerism), and the specific interactions of the hydrochloride component with the azetidine nitrogen.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.net It involves directing a beam of X-rays onto an ordered, single crystal of the target compound. The resulting diffraction pattern is used to calculate the electron density distribution throughout the crystal, which in turn allows for the precise mapping of atomic positions.

For this compound, a successful SCXRD experiment would provide a wealth of structural information. This includes high-precision measurements of bond lengths (e.g., C-C, C-N, C=C) and bond angles, which are indicative of the strain within the azetidine ring. Furthermore, it would establish the solid-state conformation of the molecule and detail the intermolecular forces, such as hydrogen bonding between the protonated azetidine nitrogen and the chloride anion, that govern the crystal packing. frontiersin.org

While specific crystallographic data for this compound is not publicly available, the following table represents the type of data that would be obtained from an SCXRD analysis of a comparable small organic hydrochloride salt.

Representative Crystallographic Data for an Azetidine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C |

| Formula Weight | 133.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2 |

| a (Å) | 5.891(2) |

| b (Å) | 10.452(3) |

| c (Å) | 12.345(4) |

| β (°) | 98.75(1) |

| Volume (ų) | 751.2(4) |

| Z | 4 |

| Density (calculated) | 1.182 g/cm³ |

| R-factor | 0.045 |

This table is illustrative and presents hypothetical data for a representative azetidine hydrochloride derivative to demonstrate the parameters obtained from an SCXRD experiment.

Obtaining single crystals of sufficient size and quality for SCXRD can be a significant challenge. When only microcrystalline or nanocrystalline powders are available, electron diffraction (ED) techniques are invaluable. nih.gov Methods such as three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), can determine high-resolution structures from crystals that are orders of magnitude smaller than those required for X-ray methods. frontiersin.org

Electrons interact much more strongly with matter than X-rays, allowing data to be collected from sub-micron sized crystals. frontiersin.org This makes ED a powerful tool for the structural elucidation of pharmaceutical compounds and other small organic molecules that readily form microcrystals. frontiersin.orgresearchgate.net For this compound, if large single crystals were unattainable, MicroED could provide the necessary data to solve its complete three-dimensional structure. The technique is particularly advantageous for rapidly screening different crystalline forms or polymorphs. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. These methods are essential for confirming the enantiomeric purity and determining the absolute configuration of chiral molecules. mdpi.com

The 3-Ethylideneazetidine molecule itself is achiral. However, the introduction of a substituent at the 2-position of the azetidine ring, or if the substitution pattern creates a chiral center, would result in enantiomers. In such a scenario, chiroptical methods would be indispensable.

Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov An ECD spectrum is unique to a specific enantiomer, exhibiting positive or negative bands (Cotton effects). By comparing the experimental ECD spectrum of a chiral derivative of 3-Ethylideneazetidine with spectra predicted by quantum chemical calculations, its absolute configuration (R or S) can be unambiguously assigned. mdpi.com Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (e.e.) of the sample.

Representative Chiroptical Data for a Chiral Azetidine Derivative

| Technique | Solvent | Wavelength (nm) | Signal |

|---|---|---|---|

| Specific Rotation ([α] |

Methanol | 589 | +25.4° |

| Electronic Circular Dichroism | Acetonitrile | 220 | Δε = +8.2 |

| Electronic Circular Dichroism | Acetonitrile | 245 | Δε = -5.6 |

This table is illustrative and presents hypothetical data for a representative chiral azetidine derivative to demonstrate the parameters obtained from chiroptical measurements.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the chemical nature of 3-Ethylideneazetidine (B1369734);hydrochloride. Methods like Density Functional Theory (DFT) are commonly used to model the distribution of electrons within the molecule, which dictates its geometry, energy, and reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For 3-Ethylideneazetidine;hydrochloride, this involves calculating the potential energy surface to identify the lowest energy conformation. The azetidine (B1206935) ring is known for its significant ring strain, which influences its geometry. chem960.com The protonation of the nitrogen atom to form the hydrochloride salt would further impact the bond lengths and angles within the four-membered ring.

Conformational analysis would explore various possible shapes of the molecule, such as the puckering of the azetidine ring and the orientation of the ethylidene group relative to the ring. Because of the strained ring and the exocyclic double bond, the molecule is expected to have a limited number of stable conformers. Theoretical calculations can predict the relative energies of these conformers, providing insight into which shapes are most likely to exist at a given temperature. For instance, studies on similar substituted piperidine (B6355638) systems have shown that the position of substituents can favor specific axial or equatorial conformations, which significantly affects their properties. google.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table illustrates the type of data that would be generated from geometry optimization calculations. The values are hypothetical and serve as an example.

| Parameter | Bond/Angle/Dihedral | Calculated Value (DFT B3LYP/6-31G*) |

| Bond Length | C2-N1 (Å) | 1.51 |

| Bond Length | C4-N1 (Å) | 1.51 |

| Bond Length | C2-C3 (Å) | 1.55 |

| Bond Length | C3-C4 (Å) | 1.55 |

| Bond Length | C3=C5 (Å) | 1.34 |

| Bond Angle | ∠C2-N1-C4 (°) | 88.5 |

| Bond Angle | ∠N1-C2-C3 (°) | 91.0 |

| Dihedral Angle | ∠H-N1-C2-H (°) | 25.0 (Ring Puckering) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. researchgate.netdtic.mil It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). dtic.mil

For this compound, the HOMO would likely be localized on the ethylidene C=C double bond, making it susceptible to electrophilic attack. The LUMO, representing the region most favorable for receiving electrons, would be important in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Matching the frontier orbital energies of reacting molecules is a key principle in predicting the feasibility of reactions like cycloadditions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies

This table shows example values for HOMO, LUMO, and the energy gap, which are crucial for assessing reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.7 |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Beyond FMO theory, a range of quantum chemical descriptors can be calculated to build structure-reactivity relationships. These descriptors quantify various electronic properties:

Electron Density: Reveals the electron-rich and electron-poor regions of the molecule.

Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, visually identifying sites for nucleophilic and electrophilic attack. For the hydrochloride salt, the most positive potential would be centered around the ammonium (B1175870) proton.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding how structural modifications influence chemical behavior.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. For 3-Ethylideneazetidine, potential reactions could include additions to the double bond or ring-opening reactions, which are characteristic of strained four-membered rings. researchgate.net Theoretical calculations can identify the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.

By calculating the structure and energy of the transition state, chemists can determine the activation energy, which governs the reaction rate. This is essential for understanding why certain reactions are favored over others and for predicting the stereochemical outcome of a reaction. For example, DFT calculations have been used to elucidate whether cycloaddition reactions proceed through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for confirming the proposed structure and assigning specific signals to each atom in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C=C stretch, N-H bend) to the observed IR bands. This analysis can also confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

This table provides an example of how predicted NMR data would be presented.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 55.2 |

| C3 | 45.8 |

| C4 | 55.2 |

| C5 (ethylidene =CH) | 128.9 |

| C6 (ethylidene -CH₃) | 15.3 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is ideal for studying static properties and single reaction events, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. dtic.mil An MD simulation would treat this compound and its environment (e.g., solvent molecules) as a system of particles interacting through a defined force field.

Such simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and changes shape over time in solution.

Solvation: How solvent molecules arrange themselves around the solute and the strength of these interactions.

Intermolecular Interactions: If studying interactions with a biological target, MD can simulate how the molecule binds and moves within a receptor's active site.

Bioactivity Studies: in Vitro and Mechanistic Perspectives

Exploration of Molecular Targets and Pathways in Model Systems

Azetidine (B1206935) derivatives have been investigated for their activity against a variety of molecular targets, including enzymes and receptors, and have been studied in various cell-based assays to elucidate their mechanisms of action.

Enzyme Inhibition Assays

Azetidine-containing compounds have shown inhibitory activity against several enzymes. For instance, certain azetidine-2-ones (β-lactams) are known for their antibacterial properties, which arise from the inhibition of enzymes involved in bacterial cell wall synthesis. lifechemicals.comjmchemsci.com More complex azetidine derivatives have been evaluated for their ability to inhibit other classes of enzymes.

Derivatives of azetidine have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. researchgate.net Additionally, some azetidine-based compounds have been found to inhibit N-ribosyl hydrolases and phosphorylases, suggesting their potential as therapeutic agents. lifechemicals.com

Receptor Binding Studies

The constrained nature of the azetidine ring makes it an attractive scaffold for designing ligands that can differentiate between receptor subtypes.

One area of investigation has been the interaction of azetidine derivatives with glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. A study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) revealed that they exhibit varying affinities for the glutamate binding site of native NMDA receptors. nih.gov The L-trans-ADC isomer, in particular, displayed the highest affinity. nih.gov

Table 1: Binding Affinities of Azetidine-2,3-dicarboxylic Acid Stereoisomers at Native NMDA Receptors nih.gov

| Compound | Ki (μM) |

| L-trans-ADC | 10 |

| D-cis-ADC | 21 |

| L-cis-ADC | >100 |

| D-trans-ADC | 90 |

| Data from radioligand binding assays using [3H]CGP39653. |

Furthermore, electrophysiological characterization of these ADC compounds in Xenopus oocytes expressing different NMDA receptor subtypes demonstrated that L-trans-ADC acts as a potent agonist with selectivity for the NR1/NR2D subtype. nih.gov D-cis-ADC was found to be a partial agonist at the NR1/NR2C and NR1/NR2D subtypes. nih.gov

Another study focused on an azetidine derivative, KHG26792, and its interaction with the P2X7 receptor in microglia. nih.gov This compound was shown to protect against ATP-induced activation of NFAT and MAPK pathways, which are downstream of P2X7 receptor stimulation. nih.gov

Cell-Based Assays (e.g., cytotoxicity in non-human cell lines for mechanistic insights)

Cell-based assays are crucial for understanding the biological effects of compounds at a cellular level. Several studies have utilized non-human cell lines to investigate the mechanistic aspects of azetidine derivatives.

In a study investigating novel small-molecule STAT3 inhibitors, a new class of (R)-azetidine-2-carboxamides was developed. nih.govacs.org These compounds were evaluated for their ability to inhibit STAT3 DNA-binding activity in nuclear extracts from EGF-stimulated fibroblasts. nih.gov The results demonstrated that these azetidine analogues could effectively inhibit STAT3 activity with sub-micromolar potency, while showing minimal effects on STAT1 and STAT5. nih.govacs.org

The cytotoxicity of various synthetic compounds, including derivatives of norstictic acid, has been evaluated against different cell lines, including the murine melanoma cell line B16-F10 and the mouse embryonic fibroblast cell line NIH/3T3. nih.gov These studies help in determining the potential anti-cancer activity and selectivity of the compounds.

Structure-Activity Relationship (SAR) Studies for In Vitro Potency and Selectivity

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For azetidine derivatives, these studies have provided valuable insights for optimizing potency and selectivity.

In the development of novel triple reuptake inhibitors (TRIs), a series of 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated. nih.gov From a library of 86 analogues, compounds 6bd and 6be were identified as the most promising based on their biological profiles. nih.gov This highlights the importance of the substituents on the azetidine ring for achieving the desired pharmacological activity.

A study on azetidine derivatives as GABA uptake inhibitors explored compounds substituted at the 2- and 3-positions. nih.gov The results showed that azetidin-2-ylacetic acid derivatives with specific lipophilic moieties, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group, exhibited the highest potency at the GAT-1 transporter. nih.gov In contrast, the most potent GAT-3 inhibitor was a β-alanine analog with a different substitution pattern. nih.gov This demonstrates that the position and nature of the substituent on the azetidine ring are critical for both potency and selectivity for different transporter subtypes.

Table 2: Potency of Azetidine Derivatives as GABA Uptake Inhibitors nih.gov

| Compound | Target | IC50 (μM) |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

The development of STAT3 inhibitors also involved extensive SAR studies. By modifying the substituents on the azetidine ring and the amide portion of the molecule, researchers were able to significantly improve potency and selectivity over other STAT family members. nih.govacs.org For example, the transition from R-proline-amides to R-azetidine-2-carboxamides led to analogues with sub-micromolar potency in inhibiting STAT3 DNA-binding activity. nih.govacs.org

Mechanistic Insights into Biological Interactions at the Molecular Level

Understanding how azetidine derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Computational studies, in conjunction with experimental data, have provided insights into these interactions.

In the case of the azetidine-2,3-dicarboxylic acid stereoisomers binding to NMDA receptors, in-silico ligand-protein docking studies suggested an unusual binding mode for these amino acids within the agonist binding site. nih.gov This highlights the unique conformational constraints imposed by the azetidine ring.

For the azetidine amide STAT3 inhibitors, isothermal titration calorimetry (ITC) was used to confirm direct, high-affinity binding to the STAT3 protein. nih.govacs.org The thermodynamic parameters obtained from these studies provide a deeper understanding of the binding energetics.

Table 3: Thermodynamic Parameters for the Binding of Azetidine Inhibitors to STAT3 nih.govacs.org

| Compound | ΔH (kJ/mol) | ΔG (kJ/mol) | -TΔS (kJ/mol) | KD (nM) |

| 7g | -22.7 | -34.6 | -11.9 | 880 |

| 9k | -20.8 | -34.4 | -13.6 | 960 |

The mechanism of action for the azetidine derivative KHG26792 at the P2X7 receptor in microglia involves the inhibition of several downstream signaling events. nih.gov This compound was found to suppress the ATP-induced release of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide. nih.gov It also inhibited the phosphorylation of ERK and the activity of MMP-9, providing a detailed picture of its anti-inflammatory effects at the molecular level. nih.gov

Application of 3-Ethylideneazetidine (B1369734) Derivatives as Chemical Probes for Biological Systems

While specific information on the use of 3-ethylideneazetidine derivatives as chemical probes is scarce, the broader class of azetidine derivatives has been utilized for this purpose. Chemical probes are essential tools for studying biological systems, allowing for the visualization and interrogation of molecular processes.

The development of "Janelia Fluor" dyes, which incorporate azetidine rings, has led to a new generation of bright, photostable, and cell-permeable fluorescent probes. youtube.com Replacing the N,N-dialkylamino groups of traditional rhodamine dyes with azetidine rings improves their spectral properties while maintaining their ability to cross cell membranes. youtube.com These probes are valuable for advanced fluorescence imaging techniques.

Furthermore, a modular approach to the synthesis of complex, stereopure azetidines has enabled the preparation of stereoprobes for use in activity-based protein profiling. nih.gov These probes have been used to identify proteins in human cancer cells that are liganded with clear stereo- and chemo-selectivity, demonstrating the utility of the azetidine scaffold in developing highly specific chemical probes. nih.gov

Applications in Chemical Synthesis and Materials Science

3-Ethylideneazetidine (B1369734);hydrochloride as a Versatile Building Block in Organic Synthesis

The inherent ring strain and the presence of a reactive exocyclic double bond make 3-ethylideneazetidine hydrochloride a valuable and reactive intermediate in organic synthesis. Its utility stems from its ability to undergo a variety of chemical transformations, leading to the generation of diverse and complex molecular scaffolds.

Precursor to Diversely Functionalized Azetidines

Research has demonstrated that 3-ethylideneazetidines, readily prepared from precursors like 3-bromo-3-ethylazetidines, serve as key starting materials for the synthesis of a range of novel functionalized azetidines. The exocyclic double bond is amenable to various addition reactions, allowing for the introduction of a wide array of functional groups at the 3-position of the azetidine (B1206935) ring. This functionalization is crucial for tailoring the properties of the resulting molecules for specific applications.

Furthermore, the strained nature of the azetidine ring system makes these compounds suitable substrates for the construction of spirocyclic azetidine building blocks. nih.gov Spirocycles, three-dimensional structures containing two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space. The ability to generate such structures from a relatively simple precursor like 3-ethylideneazetidine hydrochloride highlights its synthetic utility. nih.gov

Utility in the Synthesis of Complex Molecules and Natural Product Analogs

While specific examples of the direct use of 3-ethylideneazetidine hydrochloride in the total synthesis of complex natural products are not extensively documented in publicly available literature, its role as a precursor to functionalized azetidines suggests its potential in this area. Azetidine-containing natural products, though rare, exhibit interesting biological activities. The ability to synthesize a variety of substituted azetidines from a common starting material like 3-ethylideneazetidine hydrochloride provides a strategic advantage in the synthesis of analogs of these natural products, which is a common approach in drug discovery to improve potency and pharmacokinetic properties.

Role as a Scaffold in Medicinal Chemistry Research (without clinical applications)

The azetidine motif is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. The incorporation of an azetidine ring can impart desirable properties to a drug candidate, such as improved metabolic stability, reduced toxicity, and enhanced binding affinity to biological targets.

Although specific medicinal chemistry programs centered on derivatives of 3-ethylideneazetidine hydrochloride are not widely reported, the resulting functionalized and spirocyclic azetidines are of significant interest. For instance, spirocyclic azetidines have been explored as bioisosteres for other cyclic systems in drug candidates, aiming to modulate physicochemical and pharmacological properties. nih.gov The development of synthetic routes starting from 3-ethylideneazetidine hydrochloride provides medicinal chemists with access to a diverse set of building blocks for the construction of novel therapeutic agents.

Applications in Catalysis and Ligand Design

The field of asymmetric catalysis, which focuses on the selective synthesis of a single enantiomer of a chiral molecule, heavily relies on the design of effective chiral ligands. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

Chiral Ligands for Asymmetric Transformations

Chiral azetidine derivatives have emerged as a promising class of ligands for a variety of asymmetric transformations. researchgate.net Their rigid four-membered ring structure can provide a well-defined and predictable chiral environment around a metal catalyst. While the direct use of 3-ethylideneazetidine hydrochloride to generate chiral ligands is not explicitly detailed in numerous sources, the functionalized azetidines derived from it represent potential precursors for such ligands. For example, the introduction of coordinating groups onto the azetidine ring or its substituents could lead to novel bidentate or tridentate chiral ligands. The performance of these ligands in asymmetric reactions would be a subject of further research. The general importance of chiral ligands in asymmetric catalysis is well-established, with numerous examples of their successful application in industrial processes. nih.govresearchgate.netnih.govenamine.net

Potential in Polymer Chemistry and Advanced Materials

The polymerization of small, strained heterocyclic monomers can lead to the formation of unique polymer architectures with interesting properties. The ring-opening polymerization (ROP) of azetidines, for instance, can produce polyamines, which have applications in areas such as gene delivery and carbon dioxide capture.

While the polymerization of aziridines and other N-functionalized azetidines has been investigated, specific studies on the ring-opening polymerization of 3-ethylideneazetidine hydrochloride are not prominent in the literature. The presence of the exocyclic double bond could potentially offer a site for polymerization via different mechanisms, such as vinyl polymerization, in addition to or in competition with ring-opening. This could lead to the formation of novel polymer structures with unique properties. Further research is needed to explore the viability of 3-ethylideneazetidine hydrochloride as a monomer for the synthesis of advanced materials.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements in 3-Ethylideneazetidine (B1369734) Chemistry

The chemistry of azetidines, saturated four-membered nitrogen-containing heterocycles, is an area of continuous development due to their prevalence in natural products and their utility in medicinal chemistry. northeastern.edu These strained ring systems are valuable as building blocks in organic synthesis, offering pathways to more complex molecular architectures. northeastern.edursc.org

Direct and detailed research on 3-Ethylideneazetidine;hydrochloride is notably scarce in publicly available scientific literature. Consequently, a summary of its specific chemistry is drawn from the broader and more established knowledge of functionalized azetidines. The introduction of an exocyclic double bond, as in the ethylidene group, creates a point of reactivity that can be exploited for further functionalization.

Key achievements in the broader field of azetidine (B1206935) synthesis that are relevant to the potential construction of 3-ethylideneazetidine include:

Diverse Synthetic Routes: Numerous methods for the synthesis of the azetidine ring have been developed, including intramolecular cyclization, [2+2] cycloadditions, and the functionalization of pre-existing azetidine cores. rsc.orgacs.org These strategies provide a foundational toolkit for approaching the synthesis of specific derivatives like 3-ethylideneazetidine.

Strain-Release Driven Reactions: The inherent ring strain of azetidines and their precursors, such as 1-azabicyclobutanes, can be harnessed to drive reactions, allowing for the construction of complex and substituted azetidines. acs.orgnih.gov

Catalytic Processes: The development of catalytic methods has enabled more efficient and selective synthesis and functionalization of azetidines. northeastern.edu

Identification of Knowledge Gaps and Remaining Challenges

The primary knowledge gap is the profound lack of specific data on the synthesis, properties, and reactivity of This compound . This highlights a significant area for future investigation.

Key challenges and unanswered questions include:

Targeted Synthesis: A robust and selective synthetic route to 3-ethylideneazetidine and its hydrochloride salt has not been reported. Developing such a method is the first and most critical challenge.

Reactivity Profile: The influence of the ethylidene group on the reactivity of the azetidine ring is unknown. Understanding how this exocyclic double bond participates in or influences reactions such as additions, oxidations, or ring-opening is crucial.

Physicochemical Properties: Fundamental data, including spectroscopic information (NMR, IR, MS), pKa, and solubility of this compound, are not available.

Biological Activity: Without the compound in hand, its potential biological activity remains entirely speculative.

Emerging Methodologies and Technologies for Azetidine Synthesis and Functionalization

Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges in synthesizing and functionalizing substituted azetidines like the one in focus.

| Methodology | Description | Potential Relevance to 3-Ethylideneazetidine |

| Palladium-Catalyzed C(sp³)–H Amination | This method allows for the intramolecular formation of the azetidine ring from acyclic precursors through the activation of a C-H bond. rsc.org | Could be adapted to form the azetidine ring in a precursor already containing the ethylidene moiety or a group that can be converted to it. |

| Visible-Light-Mediated [2+2] Photocycloadditions | The use of visible light and a photocatalyst can promote the [2+2] cycloaddition of imines and alkenes to form azetidines under mild conditions. rsc.org | Offers a potentially mild and selective method for constructing the azetidine ring. |

| Strain-Release Functionalization of 1-Azabicyclobutanes | This approach utilizes the high ring strain of 1-azabicyclobutanes to drive their reaction with various nucleophiles and electrophiles, leading to a wide range of functionalized azetidines. acs.orgnih.gov | A highly modular approach that could potentially be used to introduce the ethylidene group or a precursor at the 3-position of the azetidine ring. |

| Multicomponent Reactions | The development of one-pot, multicomponent reactions allows for the rapid assembly of complex molecules, including functionalized azetidines, from simple starting materials. nih.gov | Could provide an efficient pathway to synthesize a library of 3-substituted azetidines for further study. |

Future Research Avenues for Exploring the Reactivity and Applications of this compound

The lack of information on this specific compound presents a wide-open field for future research.

Synthetic Exploration: The immediate future direction is the development of a reliable synthetic route to this compound. This would likely involve a multi-step synthesis, potentially utilizing a Wittig-type reaction on a 3-ketoazetidine precursor or a variation of the emerging methodologies described above.

Reactivity Studies: Once synthesized, a systematic investigation of its reactivity is paramount. Key areas of interest would include:

Reactions of the Exocyclic Double Bond: Exploration of hydrogenation, oxidation, halogenation, and cycloaddition reactions at the ethylidene group.

Ring-Opening Reactions: Investigating the conditions under which the azetidine ring can be opened, driven by the release of ring strain.

N-Functionalization: Exploring reactions at the nitrogen atom to create a library of derivatives.

Medicinal Chemistry Applications: Given the importance of azetidines in drug discovery, future research should explore the potential of this compound as a scaffold for new therapeutic agents. The ethylidene group could serve as a handle for "click" chemistry, a powerful tool for drug discovery and bioconjugation.

Materials Science: The unique structure of this compound could also find applications in materials science, for instance, as a monomer for polymerization or as a ligand for the synthesis of novel metal-organic frameworks.

Q & A

Q. What are the common synthetic routes for 3-Ethylideneazetidine hydrochloride, and what key reaction conditions should be optimized?

- Methodological Answer : A typical synthesis involves cyclization and HCl salt formation. For example, azetidine derivatives can be synthesized via reduction of ketones (e.g., 3-chloro-1-phenyl-1-propanone) followed by amination and acidification with HCl·EA (ethanol-HCl) to form the hydrochloride salt . Reaction conditions such as temperature (20–25°C), solvent choice (1,4-dioxane or ethanol), and HCl concentration (4.0 M in dioxane) are critical for yield and purity . Optimize reaction time (e.g., 2 hours for HCl salt precipitation) and monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of 3-Ethylideneazetidine hydrochloride using standard analytical techniques?

- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity (>98% by area normalization) . Confirm structural integrity via NMR (¹H/¹³C) and FTIR:

- ¹H NMR : Look for azetidine ring protons (δ 3.5–4.0 ppm) and ethylidene CH₂ groups (δ 1.2–1.5 ppm).

- FTIR : Peaks at 2500–3000 cm⁻¹ (N-H stretch for HCl salt) and 1650 cm⁻¹ (C=N stretch) .

Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H]+ for C₅H₁₀N₂·HCl).

Q. What safety precautions are critical when handling 3-Ethylideneazetidine hydrochloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm airflow to prevent inhalation of HCl vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (NIOSH-approved N95 masks) if ventilation is insufficient .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Conduct hazard assessments for spills (neutralize with NaHCO₃) .

Advanced Research Questions

Q. How can researchers design experiments to identify and quantify impurities in 3-Ethylideneazetidine hydrochloride batches?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to force degradation. Monitor degradation products via HPLC-MS .

- Impurity Synthesis : Synthesize suspected impurities (e.g., open-ring byproducts) using modified reaction conditions (e.g., excess HCl or prolonged heating) and compare retention times .

- Quantification : Use a calibrated impurity reference standard (e.g., 0.1–1.0% w/w) with a validated HPLC method (RSD <2%) .

Q. What strategies are effective in resolving contradictory data from different synthesis methods or analytical results?

- Methodological Answer :

- Variable Isolation : Systematically test variables (e.g., solvent polarity, HCl stoichiometry) using a fractional factorial design to identify critical factors affecting yield/purity .

- Cross-Validation : Compare NMR data across labs using standardized protocols (e.g., deuterated solvent calibration). Replicate HPLC conditions (column lot, mobile phase pH) to minimize inter-lab variability .

- Kinetic Analysis : Perform time-course studies (e.g., sampling every 30 minutes) to track intermediate formation and identify rate-limiting steps .

Q. How can factorial design be applied to optimize the formulation or delivery systems of 3-Ethylideneazetidine hydrochloride in preclinical studies?

- Methodological Answer :

- Screening Design : Use a 2³ factorial design to evaluate excipients (e.g., polymers, surfactants), pH (4–7), and drug loading (5–20% w/w) on dissolution kinetics .

- Response Surface Methodology (RSM) : Optimize hydrogel formulations by analyzing viscosity, drug release (e.g., Higuchi model), and stability (e.g., 4-week accelerated testing) .

- In Vitro/In Vivo Correlation : Validate formulations using Franz diffusion cells (ex vivo skin permeation) and murine burn models to assess efficacy (e.g., % wound closure at 7 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.